Traxillaside
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Overview
Description
Traxillaside: is a lignan compound derived from plants, particularly known for its significant neuroprotective activities against glutamate-induced toxicity in primary cultures of rat cortical cells . It is a tetrahydroflavone-7-o-β-d-glucoside with the molecular formula C28H36O12 and a molecular weight of 564.584 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Traxillaside is primarily obtained through extraction and isolation from specific plants. A common preparation method involves isolating it from the extract of Coptis chinensis glycosides. The process includes suitable purification and crystallization steps to obtain high-purity this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification processes such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : Traxillaside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
Chemistry: : Traxillaside is used in chemical research to study its structural properties and reactivity. It serves as a model compound for understanding lignan chemistry and its derivatives .
Biology: : In biological research, this compound is studied for its neuroprotective properties. It has shown significant activity against glutamate-induced toxicity in primary cultures of rat cortical cells, making it a potential candidate for neuroprotective therapies .
Medicine: : this compound’s neuroprotective properties have implications in medical research, particularly in developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Industry: : In the industrial sector, this compound is used in the formulation of neuroprotective agents and supplements. Its extraction and purification processes are optimized for large-scale production .
Mechanism of Action
Traxillaside exerts its effects primarily through its neuroprotective properties. It acts by inhibiting glutamate-induced toxicity in neuronal cells. The molecular targets and pathways involved include the modulation of glutamate receptors and the reduction of oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- Trachelogenin
- Arctigenin
- Matairesinol
Comparison: : Traxillaside is unique among lignans due to its specific neuroprotective activity against glutamate-induced toxicity. While other lignans like trachelogenin, arctigenin, and matairesinol also exhibit biological activities, this compound’s distinct mechanism of action and specific molecular targets make it particularly valuable in neuroprotective research .
Properties
IUPAC Name |
(3R,4R)-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O12/c1-34-19-9-14(5-6-18(19)39-28-25(32)24(31)23(30)22(12-29)40-28)8-17-16(13-38-27(17)33)7-15-10-20(35-2)26(37-4)21(11-15)36-3/h5-6,9-11,16-17,22-25,28-32H,7-8,12-13H2,1-4H3/t16-,17+,22+,23+,24-,25+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSLAOALYPCJBD-XMCPWRAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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